6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester
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Overview
Description
6-Methyl-2-azabicyclo[320]hepta-3,6-diene-2-carboxylic acid methyl ester is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a diene or an azabicyclic compound, under specific conditions to form the bicyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and esterification reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced analogs with altered functional groups.
Substitution: Substituted products with new functional groups replacing the ester moiety.
Scientific Research Applications
6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 3,6-dimethyl-, methyl ester
- 1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester
Uniqueness
6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
56667-08-4 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 6-methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-6-5-8-7(6)3-4-10(8)9(11)12-2/h3-5,7-8H,1-2H3 |
InChI Key |
DLUHXHWMTRKICR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C1C=CN2C(=O)OC |
Origin of Product |
United States |
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